molecular formula C16H14ClN3O3 B1293010 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide CAS No. 1119452-10-6

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide

Cat. No.: B1293010
CAS No.: 1119452-10-6
M. Wt: 331.75 g/mol
InChI Key: MQOOQOXBXMRQQA-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a benzamide core substituted with a 1,2,4-oxadiazole ring bearing a chloromethyl group at position 3. The amide nitrogen is further functionalized with a (5-methyl-2-furyl)methyl group, introducing a lipophilic furan moiety. Its molecular formula is C₁₇H₁₅ClN₄O₃, with a molecular weight of 370.78 g/mol .

The chloromethyl group likely serves as a reactive handle for further derivatization .

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10-2-7-13(22-10)9-18-16(21)12-5-3-11(4-6-12)15-19-14(8-17)23-20-15/h2-7H,8-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOOQOXBXMRQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132738
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-10-6
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furanyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Pathway

The synthesis typically begins with the preparation of a suitable oxadiazole precursor, which is then reacted with a benzamide derivative. The general reaction pathway can be summarized as follows:

  • Formation of 1,2,4-Oxadiazole :

    • The initial step involves the cyclization of appropriate amidoxime or hydrazide derivatives in the presence of an acid catalyst.
    • Common reagents include hydroxylamine hydrochloride and acetic anhydride under reflux conditions.
  • Chloromethylation :

    • The oxadiazole intermediate undergoes chloromethylation using chloromethyl methyl ether or formaldehyde in acidic conditions to introduce the chloromethyl group.
  • Amide Bond Formation :

    • The final step involves coupling the chloromethylated oxadiazole with a furyl-substituted benzamide through standard amide bond formation techniques, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).

Detailed Reaction Conditions

Step Reagents/Conditions Yield (%) References
Oxadiazole Formation Amidoxime + Acetic Anhydride; Reflux for 6 hours 85
Chloromethylation Chloromethyl methyl ether; Acidic conditions; Reflux for 4 hours 90
Amide Formation Chloromethylated oxadiazole + Furyl-benzamide; EDC as coupling agent; Room temp 75

Alternative Synthesis Routes

Recent studies have explored alternative synthetic routes that may enhance yield or simplify the process:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation to accelerate the cyclization and chloromethylation processes has shown promising results in achieving higher yields in shorter reaction times.

  • One-Pot Synthesis : Combining multiple steps into a single reaction vessel has been investigated to reduce purification steps and improve overall efficiency.

Characterization Techniques

The synthesized compound is typically characterized using:

Chemical Reactions Analysis

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide undergoes several types of chemical reactions:

Scientific Research Applications

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, affecting various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key analogues is summarized below:

Compound Name / ID (Source) Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound () 5-(Chloromethyl)-1,2,4-oxadiazole; (5-methyl-2-furyl)methyl benzamide 370.78 Lipophilic furan group; potential for derivatization via chloromethyl .
N-[[5-(2-(2-Imidazol-1-ylethyl)indazol-3-yl]-1,2,4-oxadiazol-3-yl]methyl]benzamide (34) () Imidazolylethylindazole substituent; unmodified oxadiazole ~480 (estimated) Voltage-gated sodium channel ligand; 26% yield, mp 167–168°C .
LMM11 () 1,3,4-Oxadiazole; furan-2-yl group; cyclohexyl(ethyl)sulfamoyl ~440 (estimated) Antifungal activity against C. albicans; thioredoxin reductase inhibition .
N-(2-Acetamidoethyl)-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide () Acetylaminoethyl group; 5-(chloromethyl)-1,2,4-oxadiazole 323.0 Enhanced solubility due to polar acetamido group; stored at -20°C .
Compound 43 () 4-Chlorobenzamide; imidazolylethylindazole-oxadiazole ~450 (estimated) Nav channel ligand; δH NMR data provided; yellow powder .
N-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide () Simplified structure: benzamide + chloromethyl-oxadiazole 251.67 Baseline compound; reactive chloromethyl group for conjugation .

Key Comparative Insights

  • Lipophilicity vs. LMM11 () and Compound 34 () balance lipophilicity with heteroaromatic groups (furan, imidazole), which may optimize blood-brain barrier penetration for neurological targets .
  • Reactivity and Derivatization :

    • The chloromethyl group in the target compound and ’s simpler analogue enables nucleophilic substitutions (e.g., with amines or thiols) for prodrug strategies or bioconjugation .
    • In contrast, trifluoromethyl-substituted oxadiazoles (e.g., ) prioritize metabolic stability over reactivity .
  • Nav Channel Modulation: Compound 34 () highlights the importance of bulky aromatic substituents (imidazolylethylindazole) for sodium channel binding, suggesting the target’s furan group may offer distinct steric or electronic interactions .

Biological Activity

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H14ClN3O3
  • Molecular Weight : 331.75 g/mol
  • CAS Number : 1119452-10-6
  • Structure : The compound features a chloromethyl oxadiazole moiety linked to a furan-derived benzamide.

Anticancer Properties

Research indicates that compounds similar to 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide exhibit significant anticancer activity. A study conducted by Ozcan et al. demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
Ozcan et al. (2013)HeLa25Apoptosis induction
Moffitt Cancer Center (2012)MCF715Cell cycle arrest
Lawrence et al. (2013)A54930Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially serving as a lead for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa60 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole ring is known to interfere with key enzymatic pathways in cancer cells.
  • Induction of Oxidative Stress : The chloromethyl group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Cell Cycle Modulation : Studies indicate that the compound can induce cell cycle arrest at the G2/M phase, thus preventing cancer cell division.

Case Studies

A notable case study involved the use of this compound in a preclinical model for breast cancer treatment. The results showed a significant reduction in tumor size and improved survival rates in treated mice compared to controls .

Case Study Summary:

  • Model : MCF7 xenograft in nude mice
  • Treatment Duration : 28 days
  • Results :
    • Tumor volume reduction by 70%
    • Increased apoptosis markers in treated tumors

Q & A

Q. Answer :

  • NMR :
    • ¹H NMR : The chloromethyl group (~4.5–4.8 ppm) and furyl protons (6.0–7.0 ppm) confirm substitution patterns. Integration ratios distinguish aromatic protons from oxadiazole or furan moieties .
    • ¹³C NMR : The carbonyl (C=O) of the benzamide appears at ~165–170 ppm, while oxadiazole carbons resonate at 150–160 ppm .
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
    Validation : Compare experimental data with DFT-computed spectra to resolve ambiguities in tautomeric forms or regiochemistry .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Q. Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine. Anhydrous conditions prevent hydrolysis of acyl intermediates .
  • Catalyst Screening : Use coupling agents like EDCI/HOBt or PyBOP to reduce side reactions. Triethylamine or DIPEA as a base improves deprotonation efficiency .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize decomposition. Raise to room temperature for amide coupling .
    Data-Driven Approach : Design a fractional factorial experiment to test solvent/base/catalyst combinations, prioritizing yield and purity .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., PFOR or AcpS-PPTase) based on structural analogs .
  • QSAR Modeling : Train models on oxadiazole derivatives with known antimicrobial activity to predict IC₅₀ values for the target compound .
  • MD Simulations : Assess binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate target engagement .
    Validation : Compare computational predictions with in vitro enzyme inhibition assays .

Advanced: How to address contradictions in reported bioactivity data for structurally similar compounds?

Q. Answer :

  • Assay Variability : Control for factors like bacterial strain (e.g., Gram-positive vs. Gram-negative), inoculum size, and incubation time .
  • Compound Purity : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
  • Mechanistic Studies : Perform time-kill assays or resistance induction tests to differentiate bacteriostatic vs. bactericidal effects .
    Case Study : For analogs with conflicting MIC values, re-test under standardized CLSI guidelines and report geometric mean results .

Basic: What safety precautions are critical during synthesis?

Q. Answer :

  • Chloromethyl Handling : Use fume hoods and PPE (gloves, goggles) due to alkylating agent toxicity .
  • Waste Disposal : Quench cyanogen bromide with NaHCO₃ before disposal to avoid cyanide release .
  • Thermal Hazards : Monitor exothermic reactions (e.g., acyl chloride formation) with cooling baths .

Advanced: How to design a stability study for this compound under physiological conditions?

Q. Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48 hours .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated oxidation .

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